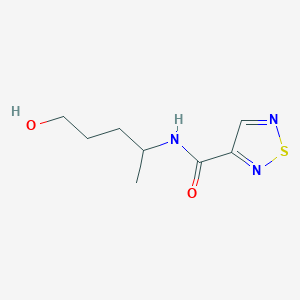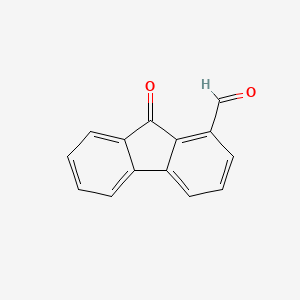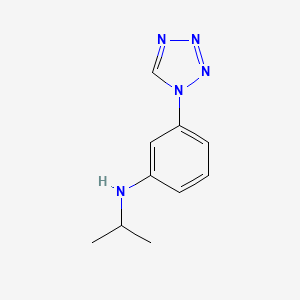
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is an organic compound that features a tetrazole ring attached to an aniline moiety with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This method allows for the formation of tetrazole derivatives under relatively mild conditions.
Industrial Production Methods
Industrial production methods for tetrazole derivatives, including this compound, often involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitro group on the aniline moiety, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction of the nitro group on the aniline moiety results in the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Tetrazole derivatives are explored for their use in the development of energetic materials, propellants, and explosives due to their high nitrogen content and thermal stability.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of n-Isopropyl-3-(1h-tetrazol-1-yl)aniline involves its interaction with molecular targets through the tetrazole ring and aniline moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the aniline moiety can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Tetrazol-1-yl)aniline: A similar compound with a tetrazole ring attached to an aniline moiety but without the isopropyl group.
4-(1H-Tetrazol-5-yl)aniline: Another tetrazole derivative with the tetrazole ring attached at a different position on the aniline ring.
2-(1H-Tetrazol-1-yl)aniline: A compound with the tetrazole ring attached at the ortho position on the aniline ring.
Uniqueness
n-Isopropyl-3-(1h-tetrazol-1-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.
Eigenschaften
Molekularformel |
C10H13N5 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-propan-2-yl-3-(tetrazol-1-yl)aniline |
InChI |
InChI=1S/C10H13N5/c1-8(2)12-9-4-3-5-10(6-9)15-7-11-13-14-15/h3-8,12H,1-2H3 |
InChI-Schlüssel |
PBFISRLYYUDLLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=CC(=CC=C1)N2C=NN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




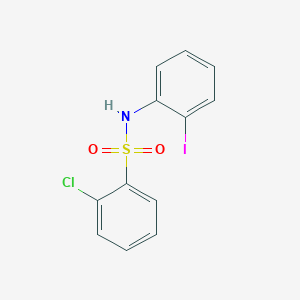

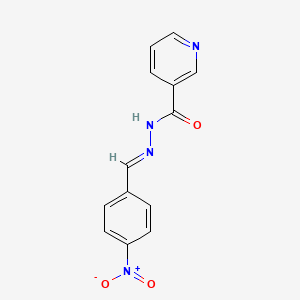
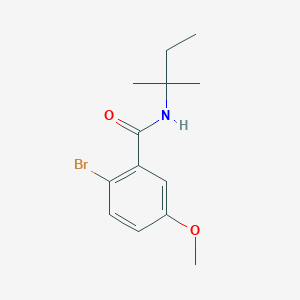

![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

